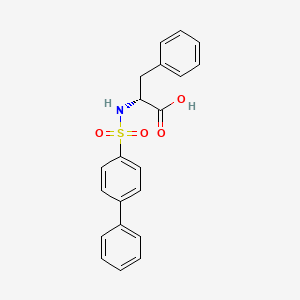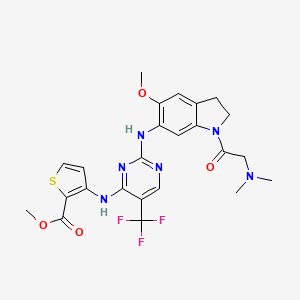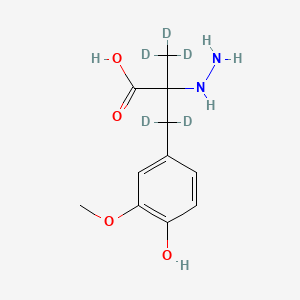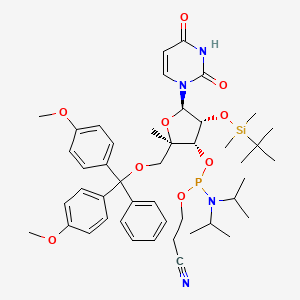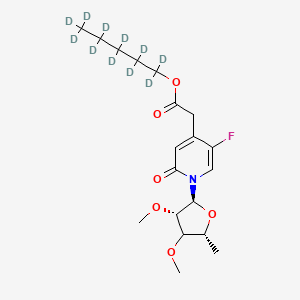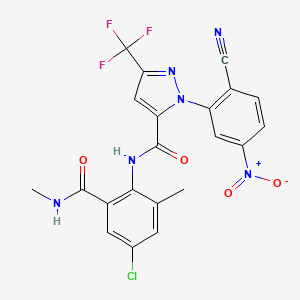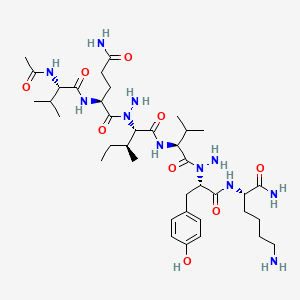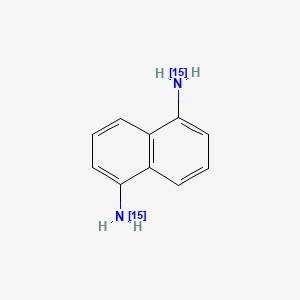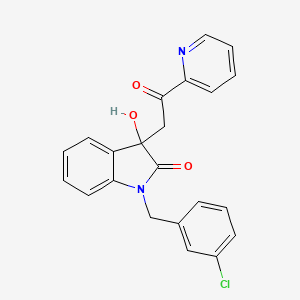
AK-778-Xxmu
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
AK-778-Xxmu is a potent inhibitor of DNA Binding 2 (ID2) antagonist with a dissociation constant (KD) of 129 nanomolar. It has shown significant potential in inhibiting the migration and invasion of glioma cell lines, inducing apoptosis, and slowing down tumor growth .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of AK-778-Xxmu involves a multi-step process starting from commercially available starting materials. The key steps include:
Formation of the core structure: This involves a series of condensation reactions to form the core heterocyclic structure.
Functionalization: Introduction of various functional groups through substitution reactions.
Purification: The final compound is purified using techniques such as recrystallization or chromatography to achieve high purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include:
Scaling up the reaction conditions: Ensuring that the reactions can be carried out on a larger scale without loss of efficiency.
Automation: Using automated systems to control reaction conditions precisely.
Quality Control: Implementing rigorous quality control measures to ensure the consistency and purity of the final product.
化学反応の分析
Types of Reactions
AK-778-Xxmu undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the compound.
Substitution: Various substitution reactions can be carried out to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Reagents such as halogens or alkylating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can have different biological activities .
科学的研究の応用
AK-778-Xxmu has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of DNA Binding 2 (ID2) and its effects on various biochemical pathways.
Biology: Investigated for its role in inhibiting the migration and invasion of glioma cell lines and inducing apoptosis.
Medicine: Potential therapeutic agent for the treatment of gliomas and other cancers due to its ability to slow down tumor growth.
Industry: Could be used in the development of new anti-cancer drugs and other therapeutic agents
作用機序
AK-778-Xxmu exerts its effects by binding to the DNA Binding 2 (ID2) protein with high affinity. This binding inhibits the function of ID2, which plays a crucial role in neurogenesis, neovascularization, and the malignant development of gliomas. By inhibiting ID2, this compound can reduce the viability of glioma cells, inhibit their migration and invasion, and induce apoptosis .
類似化合物との比較
Similar Compounds
AGX51: Another ID2 antagonist with similar binding properties.
Other ID2 inhibitors: Various other compounds identified through pharmacophore-based virtual screening.
Uniqueness
AK-778-Xxmu stands out due to its high solubility in water and its potent inhibitory effects on glioma cell lines. Its high affinity for ID2 and its ability to induce apoptosis and slow down tumor growth make it a promising candidate for further development as a therapeutic agent .
特性
分子式 |
C22H17ClN2O3 |
|---|---|
分子量 |
392.8 g/mol |
IUPAC名 |
1-[(3-chlorophenyl)methyl]-3-hydroxy-3-(2-oxo-2-pyridin-2-ylethyl)indol-2-one |
InChI |
InChI=1S/C22H17ClN2O3/c23-16-7-5-6-15(12-16)14-25-19-10-2-1-8-17(19)22(28,21(25)27)13-20(26)18-9-3-4-11-24-18/h1-12,28H,13-14H2 |
InChIキー |
JJOIKBZRLCEZOR-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(C(=O)N2CC3=CC(=CC=C3)Cl)(CC(=O)C4=CC=CC=N4)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




